![molecular formula C22H15ClFN3O2 B2692628 N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-01-1](/img/structure/B2692628.png)
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that combines a naphthyridine core with chlorophenyl and fluorophenyl substituents
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Scientific Research Applications
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant biological activity that suggests potential therapeutic applications:
Anticancer Activity
Recent studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Cardiovascular Effects
Preliminary research suggests that this compound may influence cardiovascular health by modulating blood pressure and vascular function. Its interaction with specific receptors involved in cardiovascular regulation is under investigation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with specific cancer cell lines. |
Study B | Antimicrobial Effects | Showed effective inhibition against Gram-positive bacteria in laboratory settings. |
Study C | Cardiovascular Impact | Indicated potential for lowering blood pressure in animal models. |
These findings suggest that further research could solidify its role as a therapeutic agent in these areas.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of substituents and the naphthyridine core. Similar compounds include:
- N-[(4-Chlorophenyl)(3-fluorophenyl)Methyl]acetamide
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Biological Activity
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridine derivatives , characterized by a complex structure that includes:
- A chlorophenyl group
- A fluorobenzyl group
- A dihydropyridine ring
The molecular formula is C19H14ClFN2O2, with a molecular weight of approximately 358.78 g/mol. Its synthesis typically involves multi-step organic reactions, including Hantzsch reactions for ring formation and nucleophilic substitutions for functional group introductions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), which has implications in neuroprotection and anti-inflammatory responses .
Anticancer Activity
Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine have shown high cytotoxicity against breast (MCF-7), liver (HUH-7), and colorectal (HCT-116) cancer cell lines. In vitro assays indicated that specific derivatives could inhibit cell growth effectively .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Compound 22 | MCF-7 | 5.0 | High cytotoxicity |
Compound 31 | HUH-7 | 3.5 | High cytotoxicity |
Compound 34 | HCT-116 | 4.0 | High cytotoxicity |
Antimicrobial Activity
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine has also been studied for its antimicrobial properties:
- Antibiotic Potentiation : Research indicates that this compound can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests a potential role in developing new therapeutic strategies against antibiotic-resistant infections .
Study on Cytotoxicity
In a study assessing the anticancer properties of various naphthyridine derivatives, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo exhibited promising results. The study utilized the sulforhodamine B assay to quantify cell viability across multiple cancer types, confirming the compound's potential as an anticancer agent .
Study on Antimicrobial Effects
Another significant study focused on the compound's ability to potentiate existing antibiotics against resistant strains of bacteria like E. coli and Staphylococcus aureus. The findings revealed that combining this compound with traditional antibiotics improved their efficacy significantly, providing a new avenue for treating resistant infections .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXKUULCUPVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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